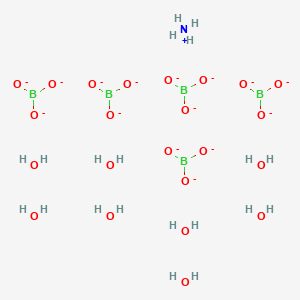![molecular formula C9H14O2 B13831880 Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI): is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 This compound is characterized by the presence of a cyclopentene ring substituted with a hydroxyethyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through a Diels-Alder reaction between a diene and a dienophile.
Hydroxyethyl Substitution: The cyclopentene ring is then subjected to a hydroxyethylation reaction, where an ethylene oxide or a similar reagent is used to introduce the hydroxyethyl group at the desired position.
Ethanone Introduction: Finally, the ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the desired compound with high purity.
化学反応の分析
Types of Reactions
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; ammonia or primary amines for amination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes.
類似化合物との比較
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)
- Ethanone, 1-(4-methylphenyl)
- Ethanone, 1-(4-ethylphenyl)
Uniqueness
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) is unique due to its cyclopentene ring structure and the presence of both hydroxyethyl and ethanone functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-[4-(1-hydroxyethyl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4,6,8-10H,5H2,1-2H3 |
InChIキー |
YOUAEBBNHHGPFO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC(C=C1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)

![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)




